molecular formula C23H31N5O5Si B150667 2'-TBDMS-Bz-rA CAS No. 69504-07-0

2'-TBDMS-Bz-rA

Cat. No. B150667
CAS RN: 69504-07-0
M. Wt: 485.6 g/mol
InChI Key: XZQPQOSSEMTXOW-UVLLPENVSA-N
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Description

Synthesis Analysis

The provided papers do not specifically discuss the synthesis of 2'-TBDMS-Bz-rA, but they do provide insight into the use of TBDMS in the synthesis of other compounds. For instance, the first paper discusses the synthesis of cyclodextrin derivatives using the TBDMS protecting group. The synthesis involves high-intensity ultrasound in a sonochemical reactor, which could be a technique applicable to the synthesis of 2'-TBDMS-Bz-rA as well . The second paper reports the synthesis of phosphoramidites with TBDMS as the protecting group, which is a method that could potentially be adapted for the synthesis of 2'-TBDMS-Bz-rA .

Molecular Structure Analysis

The molecular structure of 2'-TBDMS-Bz-rA would include a ribonucleic acid derivative with tert-butyldimethylsilyl and benzoyl protecting groups. These groups would be attached to specific sites on the molecule to protect reactive hydroxyl groups during synthesis. The exact structure would depend on the position and number of protecting groups used. Computational studies, as mentioned in the first paper, could be used to design and predict the structure of such derivatives .

Chemical Reactions Analysis

The chemical reactions involving 2'-TBDMS-Bz-rA would likely include the addition and removal of protecting groups. The TBDMS group can be removed under acidic conditions or with fluoride ions, while the benzoyl group typically requires stronger conditions for removal. The papers provided do not detail reactions specific to 2'-TBDMS-Bz-rA, but they do describe the use of protecting groups in the synthesis of other molecules, which is relevant to understanding the chemical behavior of 2'-TBDMS-Bz-rA .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-TBDMS-Bz-rA would be influenced by the presence of the TBDMS and benzoyl protecting groups. These groups would increase the molecule's hydrophobicity and steric bulk, potentially affecting its solubility and reactivity. The exact properties would need to be determined experimentally. The papers provided do not discuss the properties of 2'-TBDMS-Bz-rA, but they do highlight the importance of protecting groups in modifying the properties of the synthesized molecules .

Scientific Research Applications

1. Use in Oligoribonucleotide Synthesis

  • Protection and Deprotection of Ribonucleic Acids: The tert-butyldimethylsilyl (TBDMS) group, a component of 2'-TBDMS-Bz-rA, is widely used for the 2'-OH protection in the synthesis of oligoribonucleotides. This process is crucial for constructing RNA sequences for various biological and medical research applications. The removal of TBDMS-protection, which is a key step, is commonly done with tetrabutylammonium fluoride in tetrahydrofuran, although challenges have been noted for longer RNA sequences (Westman & Strömberg, 1994).

2. Synthetic Chemistry Applications

  • Selective Cleavage of TBDMS Ethers: In synthetic chemistry, the selective deprotection of TBDMS ethers, like those in 2'-TBDMS-Bz-rA, is an important process. This has been achieved using reagents like tetrabutylammonium tribromide in methanol. This method is highlighted for its high yield, efficiency, and safety in practical organic synthesis (Gopinath & Patel, 2000).

Safety And Hazards

When handling “2’-TBDMS-Bz-rA”, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-17(30)15(11-29)32-22(18)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31)/t15-,17-,18-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQPQOSSEMTXOW-UVLLPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-TBDMS-Bz-rA

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